PNP Inhibitory Affinity: 9‑Benzyl‑9‑deazaguanine versus Parent 9‑Deazaguanine
9‑Benzyl‑9‑deazaguanine (BzDAG) inhibits calf spleen PNP with a Ki of 12 nM [1]. In contrast, the unsubstituted parent 9‑deazaguanine exhibits a Kd of 160–170 nM for calf recombinant PNP measured by isothermal titration calorimetry and fluorimetric titration [2]. Although the assay readouts differ (Ki vs. Kd), the >13‑fold difference in concentration required for enzyme occupancy indicates that the benzyl substituent imparts a substantial gain in target affinity that cannot be achieved with the core scaffold alone.
| Evidence Dimension | PNP inhibitory activity |
|---|---|
| Target Compound Data | Ki = 12 nM (calf spleen PNP, enzymatic assay) |
| Comparator Or Baseline | 9‑Deazaguanine: Kd = 160 nM (calf recombinant PNP, ITC); Kd = 170 nM (calf recombinant PNP, fluorimetric titration) |
| Quantified Difference | ≥ 13‑fold improvement in target engagement (Ki vs. Kd comparison; direct head‑to‑head Ki data unavailable) |
| Conditions | BzDAG: calf spleen PNP, phosphate buffer pH 7.4, 25 °C; 9‑Deazaguanine: calf recombinant PNP expressed in E. coli, ITC and fluorimetric titration, pH 7.4 |
Why This Matters
A >13‑fold difference in target affinity directly impacts the effective concentration needed in cellular and in vivo experiments, making BzDAG the substantially more potent tool for PNP inhibition at lower compound load.
- [1] Bennett LL Jr, Allan PW, Noker PE, Rose LM, Niwas S, Montgomery JA, Erion MD. Purine nucleoside phosphorylase inhibitors: biochemical and pharmacological studies with 9-benzyl-9-deazaguanine and related compounds. J Pharmacol Exp Ther. 1993 Aug;266(2):707-714. PMID: 8355201. View Source
- [2] BindingDB ID: BDBM50108005. 9‑Deazaguanine. Kd for calf recombinant purine nucleoside phosphorylase expressed in E. coli: 160 nM (ITC) and 170 nM (fluorimetric titration). Accessed 2025‑05‑11. View Source
